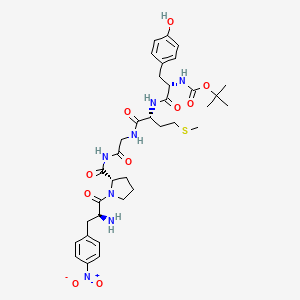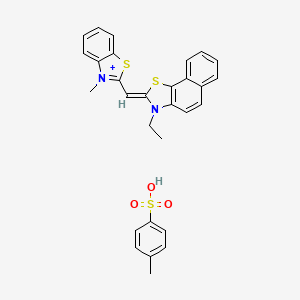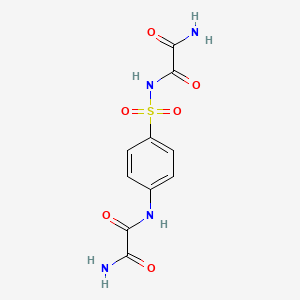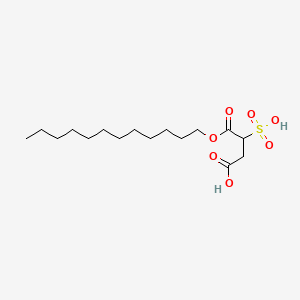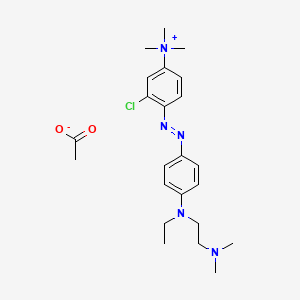
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate is a complex organic compound with a molecular formula of C21H31ClN5. This compound is known for its unique structure, which includes a chloro group, a dimethylaminoethyl group, and an azo linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate typically involves multiple steps. One common method includes the diazotization of 4-((2-(dimethylamino)ethyl)ethylamino)aniline followed by coupling with 3-chloro-4-nitroaniline. The resulting azo compound is then quaternized with trimethylamine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate involves its interaction with specific molecular targets. The azo linkage allows it to participate in electron transfer reactions, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(Dimethylamino)ethyl)ethylamino)aniline
- 3-Chloro-4-nitroaniline
- N,N,N-Trimethylanilinium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
Properties
CAS No. |
97862-01-6 |
|---|---|
Molecular Formula |
C23H34ClN5O2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C21H31ClN5.C2H4O2/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;1-2(3)4/h8-13,16H,7,14-15H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
UOIFNQILCYKXMV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


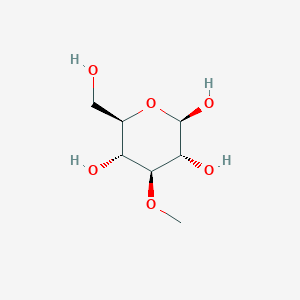
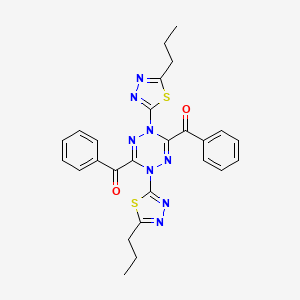
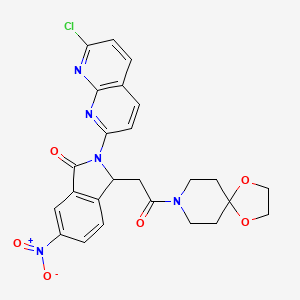
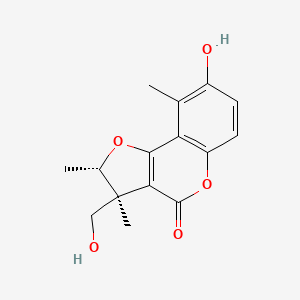
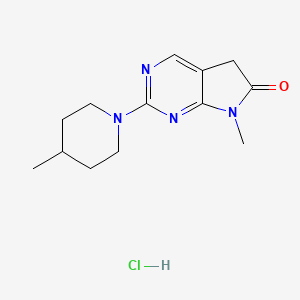

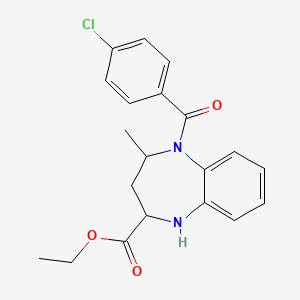
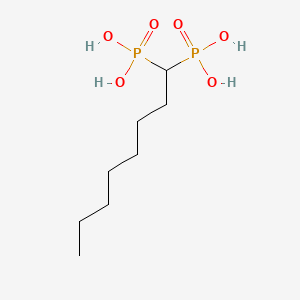
![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
